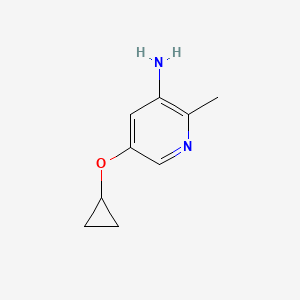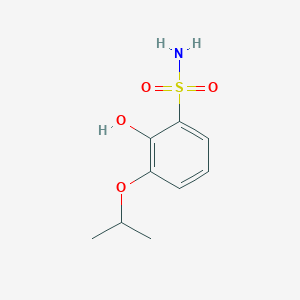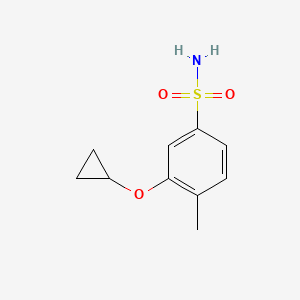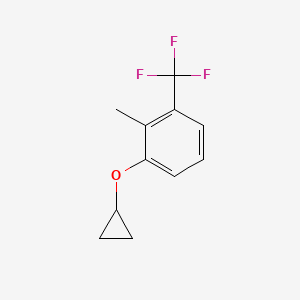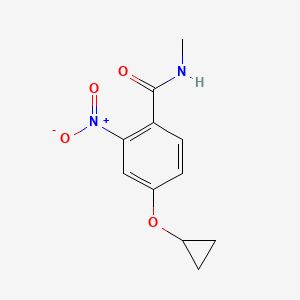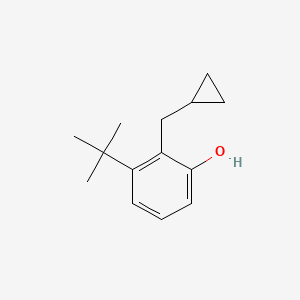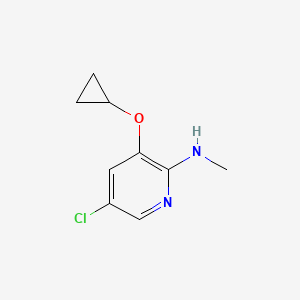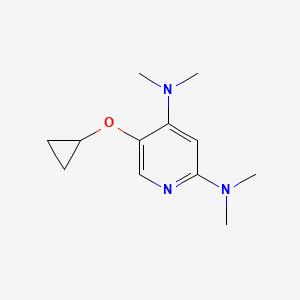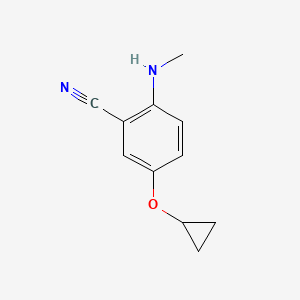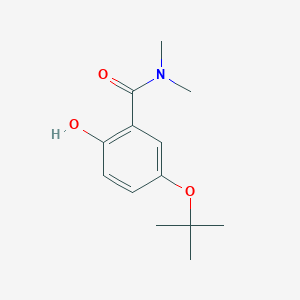
5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.297 g/mol . It is a derivative of benzamide, featuring a tert-butoxy group at the 5-position and a hydroxy group at the 2-position on the benzene ring, along with N,N-dimethyl substitution on the amide nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-tert-butyl-2-hydroxybenzaldehyde.
Formation of Benzamide: The aldehyde group is converted to an amide group through a reaction with dimethylamine under suitable conditions.
Introduction of Tert-butoxy Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-tert-butoxy-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 5-tert-butoxy-2-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Tert-butyl-2-hydroxybenzaldehyde
- 5-Tert-butyl-2-hydroxybenzamide
- 5-Tert-butyl-2-hydroxy-N,N-diethylbenzamide
Uniqueness
5-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-hydroxy-N,N-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-9-6-7-11(15)10(8-9)12(16)14(4)5/h6-8,15H,1-5H3 |
Clé InChI |
VZQBOMJNQFIZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



